molecular formula C14H17Br2NO2S B1400674 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 566939-58-0

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B1400674
CAS No.: 566939-58-0
M. Wt: 423.2 g/mol
InChI Key: GSGMEQUXTCYOAU-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a synthetic organic compound that belongs to the class of thieno[3,4-c]pyrrole derivatives This compound is characterized by the presence of two bromine atoms at positions 1 and 3, an octyl chain at position 5, and a thieno[3,4-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be involved in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the thieno[3,4-c]pyrrole core structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
  • 1,3-Dibromo-5-decyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
  • 1,3-Dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Uniqueness

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific octyl chain length, which can influence its solubility, reactivity, and interaction with other molecules

Properties

IUPAC Name

1,3-dibromo-5-octylthieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO2S/c1-2-3-4-5-6-7-8-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGMEQUXTCYOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735971
Record name 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566939-58-0
Record name 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566939-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 566939-58-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the structure of 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione advantageous for non-stoichiometric Stille coupling polymerization?

A1: [] Research suggests that the simple structure of 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione, containing an imide moiety, facilitates efficient intramolecular Pd(0) catalyst transfer. This transfer is crucial for achieving high molecular weight polymers in this type of polymerization. In contrast, N,N´-bis(2-decyltetradecyl)-2,6-bis(5-bromothiophen-2-yl)naphthalene-1,4,5,8-bis(dicarboximide), which has a more complex structure with two thiophene units as spacers, did not yield high molecular weight polymers. The researchers believe this is due to electronic and/or steric hindrance caused by the thiophene units, impacting the catalyst transfer process.

Q2: How has 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione been used in the development of new materials?

A2: [] 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione has been employed as an acceptor building block in the synthesis of donor-acceptor conjugated polymers. These polymers, synthesized via Stille cross-coupling polymerization with a thiazolyl substituted benzodithiophene derivative, are being investigated for their potential application in organic photovoltaic devices.

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